molecular formula C7H10ClN3 B8010978 6-Chloro-5-isopropylpyridazin-3-ylamine

6-Chloro-5-isopropylpyridazin-3-ylamine

Cat. No.: B8010978
M. Wt: 171.63 g/mol
InChI Key: FAYFZSXZSOWNFP-UHFFFAOYSA-N
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Description

6-Chloro-5-isopropylpyridazin-3-ylamine is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the 6th position and an isopropyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-isopropylpyridazin-3-ylamine typically involves the chlorination of a pyridazine precursor followed by the introduction of the isopropyl group. One common method involves the reaction of 6-chloropyridazine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-isopropylpyridazin-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-isopropylpyridazin-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-isopropylpyridazin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline: A related compound with similar structural features.

    Pyrrolopyrazine derivatives: Compounds with a similar nitrogen-containing heterocyclic structure.

Uniqueness

6-Chloro-5-isopropylpyridazin-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-5-propan-2-ylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4(2)5-3-6(9)10-11-7(5)8/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYFZSXZSOWNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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